Lipophilicity vs. 6-Phenyl and 6-(4-Methylphenyl) Analogs
The 4‑ethylphenyl derivative exhibits a predicted logP of 2.29 (ALOGPS consensus), reflecting a measurable increase in lipophilicity relative to the unsubstituted 6‑phenyl analog (predicted logP ~1.7) and the 6‑(4‑methylphenyl) analog (predicted logP ~2.0) . This difference is driven by the additional methylene unit in the ethyl group and is relevant for membrane permeability and logD‑dependent assay performance.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.29 (ALOGPS consensus) |
| Comparator Or Baseline | 6‑Phenyl analog: ~1.7; 6‑(4‑methylphenyl) analog: ~2.0 (ALOGPS consensus) |
| Quantified Difference | ΔlogP ≈ +0.6 versus 6‑phenyl; ≈ +0.3 versus 6‑(4‑methylphenyl) |
| Conditions | In silico prediction using ALOGPS 2.1 consensus model |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and influence off‑target binding profiles, making the 4‑ethylphenyl derivative a preferred tool compound for permeability‑sensitive cellular assays.
- [1] ALOGPS 2.1 consensus logP predictions for 6‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one and 6‑(4‑methylphenyl)‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one. View Source
